N-Benzylacetamide
Overview
Description
Synthesis Analysis
The synthesis of N-benzylacetamide derivatives has been explored in various studies, with a focus on their potential biological activities. For instance, the synthesis of N-substituted acetamidines, including N-benzylacetamidine, has been reported as selective inhibitors of inducible nitric oxide synthase (iNOS), with a docking study providing insights into the interaction of these inhibitors with NOS . Additionally, N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives have been synthesized and evaluated for their affinity at sigma1 and sigma2 receptors, with the unsubstituted compound showing high affinity and selectivity for sigma1 receptors . The synthesis of N-(1-benzylpiperidin-4-yl)arylacetamides also demonstrated higher affinity for sigma1 versus sigma2 receptors, with various aromatic ring replacements and substitutions being explored . A nickel-catalyzed formal aminocarbonylation of secondary benzyl chlorides with isocyanides has been disclosed, yielding α-substituted phenylacetamide with steric hindrance, a challenging synthesis via palladium-catalyzed aminocarbonylation .
Molecular Structure Analysis
The molecular structure of this compound derivatives plays a crucial role in their biological activity. The influence of substitutions on the phenylacetamide aromatic ring has been examined through quantitative structure-activity relationship (QSAR) studies, revealing that halogen substitution generally increases the affinity for sigma2 receptors while maintaining a similar affinity for sigma1 receptors . Comparative molecular field analysis indicated that the electrostatic properties of substituents in the phenylacetamide aromatic ring strongly influenced binding to sigma1 receptors .
Chemical Reactions Analysis
Chemical reactions involving this compound derivatives have been studied, such as the regioselective dibromohydration of N-(2-alkynylaryl)acetamide, which proceeds under mild conditions without metal catalysis . The one-pot conversion of azido arenes to N-arylacetamides and N-arylformamides has been achieved using sodium iodide in acidic media, extending the synthesis to various heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their structural components. For example, the presence of electron-donating groups, such as OH, OMe, or NH2, resulted in weak or negligible affinity for sigma2 receptors and a moderate affinity for sigma1 receptors . The synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents have shown that these compounds possess a broad spectrum of activity against various microorganisms . Additionally, the synthesis of 2-aryloxy-N-phenylacetamide and N'-(2-aryloxyoxyacetyl) benzohydrazide derivatives has demonstrated good antibacterial activity against a selected panel of bacteria .
Scientific Research Applications
Mass Spectrometric Studies
N-Benzylacetamide has been studied for its mass spectrometric properties. Gilbert, Potter, and Stace (1975) found that its major fragmentations are similar to those observed in the acetanilide spectrum, with a secondary dissociation of the [C6H5CH2NH]+ ion by loss of HCN, transferring the -N–H hydrogen to the ring (Gilbert, Potter, & Stace, 1975).
Polymer Chemistry
In polymer chemistry, Deng et al. (2012) explored N-acylation as a method for reducing the LUMO energy levels of benzodipyrrolidone-based polymers. They found that N-acylated polymers showed reduced LUMO levels and improved reversibility of reductive doping compared to N-alkylated polymers. This suggests potential applications for this compound in modifying polymer properties (Deng et al., 2012).
Molecular Docking and Anticonvulsant Activity
Adedirin et al. (2018) conducted a QSAR and molecular docking study to design new this compound derivatives as inhibitors of γ-aminobutyrate-aminotransferase, with potential anticonvulsant properties. Their study used 90 compounds to develop QSAR models and designed 118 new this compound derivatives, showing potential as anticonvulsant agents (Adedirin et al., 2018).
Structural and Vibrational Properties
Chain et al. (2016) combined spectroscopic studies with ONION calculations to analyze the structural, electronic, topological, and vibrational properties of a series of N-benzylamides derived from Maca (Lepidium meyenii), including this compound. This research provides insight into the reactivities and behaviors of these compounds (Chain et al., 2016).
Mechanism of Action
Target of Action
N-Benzylacetamide is primarily used as an anticonvulsant agent . The primary targets of this compound are believed to be associated with the molecular mechanisms of epilepsy . .
Mode of Action
It is suggested that the compound interacts with its targets, leading to changes that help control seizures . The specific interactions and resulting changes are areas of ongoing research.
Pharmacokinetics
One study suggests that this compound could be a major component of the metabolic profiling of benznidazole, a drug used to treat Chagas disease . This suggests that this compound might be metabolized in the liver . .
Future Directions
Future research could focus on the potential therapeutic applications of N-Benzylacetamide and its derivatives. For instance, α_substituted acetamido-N-benzylacetamide derivatives have been suggested as potential anticonvulsant agents . Additionally, the role of this compound in the metabolic profiling of benznidazole, a drug used to treat Chagas disease, could be further investigated .
Biochemical Analysis
Biochemical Properties
N-Benzylacetamide interacts with various enzymes and proteins in the body. For instance, it has been associated with the hepatic metabolism of benznidazole . The nature of these interactions is complex and may involve both the activation and inhibition of certain enzymes .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been suggested that this compound may have trypanocidal activity, as well as a role in the development of side effects associated with pharmacotherapy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific threshold effects, as well as toxic or adverse effects at high doses, have not been extensively studied, it is known that the compound has potential anticonvulsant properties .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and may have effects on metabolic flux or metabolite levels
properties
IUPAC Name |
N-benzylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-8(11)10-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJLYRRDVFWSGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6052249 | |
Record name | N-Benzylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6052249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
588-46-5 | |
Record name | N-Benzylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=588-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetylbenzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588465 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-BENZYLACETAMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8065 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Benzylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6052249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-benzylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.746 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-ACETYLBENZYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1QMH7S17P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.